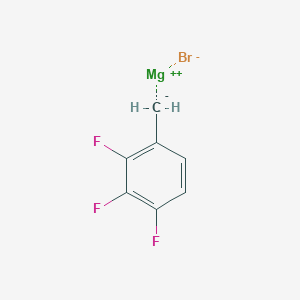
2,3,4-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of trifluoromethyl groups on the benzyl ring, which can significantly influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluorobenzylmagnesium bromide typically involves the reaction of 2,3,4-trifluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed until the magnesium is completely consumed, which can take several hours.
Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium.
Industrial Production Methods
On an industrial scale, the production of 2,3,4-Trifluorobenzylmagnesium bromide follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Large-scale reactors: Equipped with efficient stirring mechanisms to ensure uniform mixing.
Automated systems: For the addition of reagents and control of reaction parameters.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trifluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: 2-methyltetrahydrofuran is typically used, but other ethers like diethyl ether can also be employed.
Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Substituted Aromatics: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,3,4-Trifluorobenzylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of fluorinated compounds with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoromethyl groups enhance the nucleophilicity of the benzyl group, making it more reactive towards electrophiles. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluorobenzylmagnesium bromide
- 3,5-Difluorobenzylmagnesium bromide
- 4-(Trifluoromethyl)benzylmagnesium bromide
Uniqueness
2,3,4-Trifluorobenzylmagnesium bromide is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where regioselectivity is crucial.
Propriétés
IUPAC Name |
magnesium;1,2,3-trifluoro-4-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-3-5(8)7(10)6(4)9;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJKZSCXPPIMDJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=C(C=C1)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
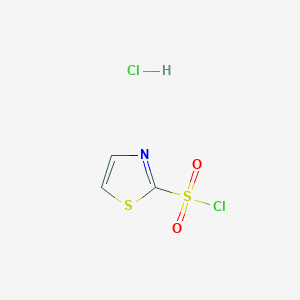
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)

![(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid](/img/structure/B14886505.png)
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
![1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
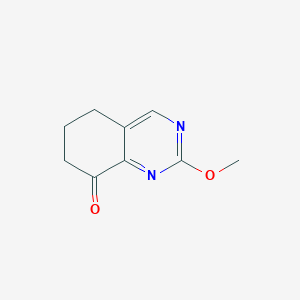
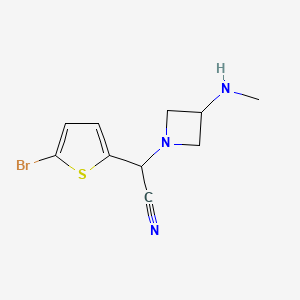
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)
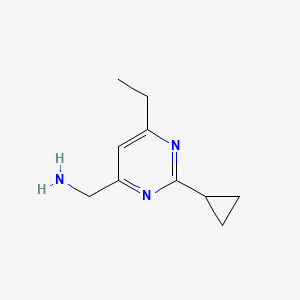
![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)
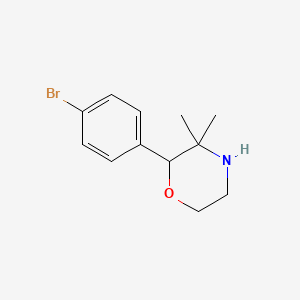
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
